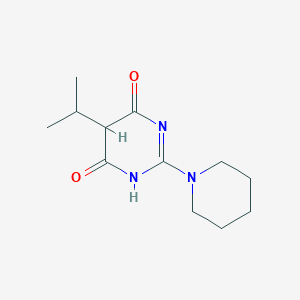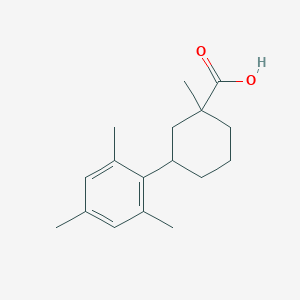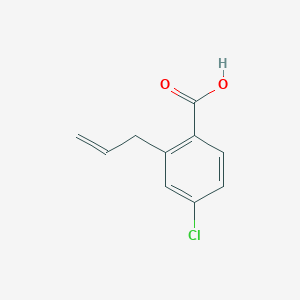
4-Chloro-2-(prop-2-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(prop-2-en-1-yl)benzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(prop-2-en-1-yl)benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position.
Another method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: this compound can be converted to 4-chloro-2-(carboxy)benzoic acid.
Reduction: The reduction of the chlorine atom can yield 2-(prop-2-en-1-yl)benzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(prop-2-en-1-yl)benzoic acid has several
特性
CAS番号 |
61436-77-9 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
4-chloro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
InChIキー |
LBYXBQNLFBOYNM-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
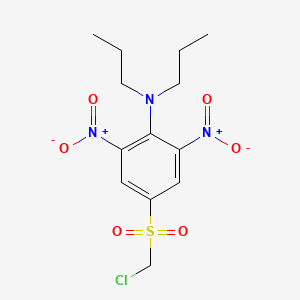
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
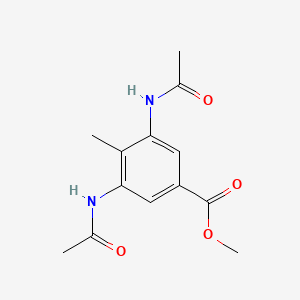
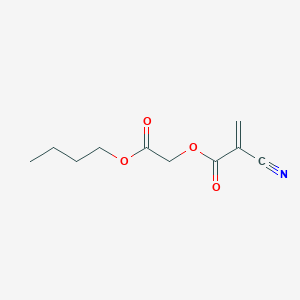
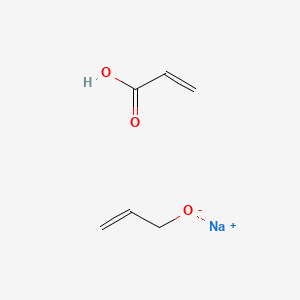

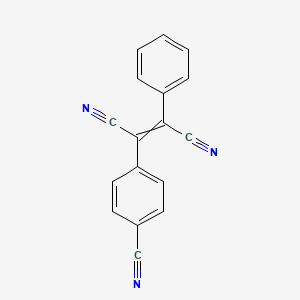
![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
